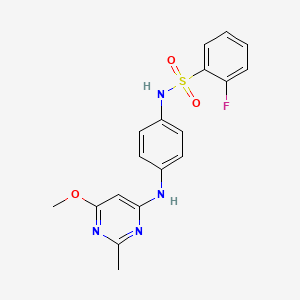![molecular formula C21H21ClN4O2 B2354009 5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775519-17-9](/img/structure/B2354009.png)
5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Stabilities and Docking Studies
A study focused on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, including those with 1,2,4-triazole moieties, as potential EGFR inhibitors for anti-cancer properties (Karayel, 2021).
Antimicrobial Activities
Several studies have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These studies highlight the potential of such compounds in combating various microorganisms (Bektaş et al., 2007); (Demirbaş et al., 2010).
Fungicidal Activity
Compounds related to 1,2,4-triazole have been synthesized and shown to exhibit moderate to excellent fungicidal activity, indicating their potential use in agriculture or disease control (Mao et al., 2013).
Lipase and α-Glucosidase Inhibition
A study explored the synthesis of novel heterocyclic compounds derived from triazole and assessed their inhibition of lipase and α-glucosidase, suggesting potential applications in metabolic disorders treatment (Bekircan et al., 2015).
Structural Assessments
The structural properties of related 1,2,4-triazole compounds have been assessed, indicating the importance of molecular structure in their biological activities (Castiñeiras et al., 2018).
Antiinflammatory Agents
Some 1-acyl-3-phenyl-5-alkyltriazoles have been synthesized and evaluated for anti-inflammatory activity, suggesting potential therapeutic applications in inflammation-related disorders (Wade et al., 1982).
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-8-6-15(7-9-17)14-19(27)25-12-10-16(11-13-25)20-23-24-21(28)26(20)18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZAINHDPLMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
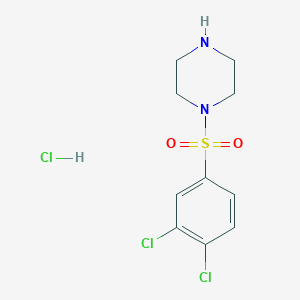

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)
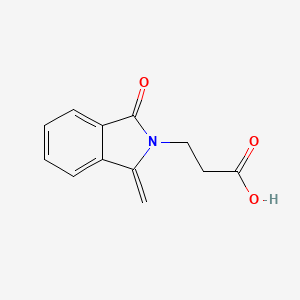
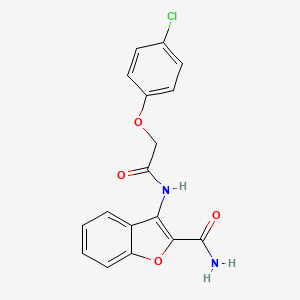
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)
![1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole](/img/structure/B2353942.png)
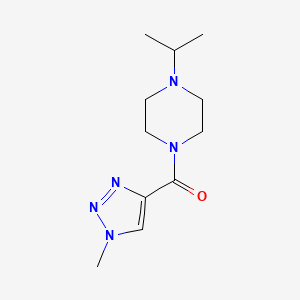
![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)
